2-Hexylcinnamyl-alcohol-d5

CAS No.:

Cat. No.: VC16610383

Molecular Formula: C15H22O

Molecular Weight: 223.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O |

|---|---|

| Molecular Weight | 223.36 g/mol |

| IUPAC Name | (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol |

| Standard InChI | InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D |

| Standard InChI Key | KTCAZEVYBWMPOY-AVBAJIQZSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H] |

| Canonical SMILES | CCCCCCC(=CC1=CC=CC=C1)CO |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Isotopic Labeling

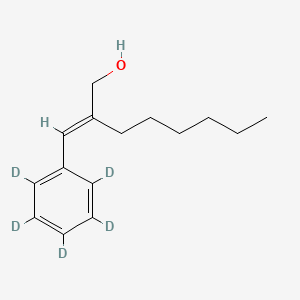

The molecular structure of 2-hexylcinnamyl-alcohol-d5 features a cinnamyl backbone (a phenyl group bonded to a propenyl chain) modified with a hexyl substituent at the second carbon. The deuterium atoms are strategically positioned on the aromatic ring, as evidenced by its IUPAC name: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol . This isotopic labeling minimizes metabolic interference in biological systems while maintaining the compound’s chemical reactivity.

Table 1: Key Molecular Properties of 2-Hexylcinnamyl-alcohol-d5

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O | PubChem |

| Molecular Weight | 223.36 g/mol | PubChem |

| XLogP3-AA | 4.9 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 223.198449051 Da | PubChem |

Synthesis and Production Pathways

Biocatalytic Approaches

The synthesis of cinnamyl alcohol derivatives often employs enzymatic cascades. For example, Klumbys et al. demonstrated a three-step biocatalytic route to cinnamyl alcohol using phenylalanine ammonia lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) . While this study focused on non-deuterated compounds, analogous strategies could adapt deuterated phenylalanine precursors to yield 2-hexylcinnamyl-alcohol-d5. Key parameters from this work include:

-

PAL Activity: 44–90% conversion of L-phenylalanine to trans-cinnamic acid at catalyst loads of 1–5 mg/mL .

-

CAR/ADH Synergy: Combining Mycobacterium marinum CAR (MCAR) with Saccharomyces cerevisiae ADH achieved >90% conversion of cinnamic acid to cinnamyl alcohol .

Industrial-Scale Chemical Synthesis

Patent CN103539647A outlines a method for synthesizing α-hexylcinnamaldehyde using n-octanal and benzaldehyde under basic conditions . Although targeting the aldehyde, this protocol could be modified by reducing the aldehyde group to an alcohol. Critical steps include:

-

Condensation: Reacting 30% n-octanal with benzaldehyde (1:0.5–1 molar ratio) catalyzed by potassium hydroxide (1–10 wt%) at 35–42°C .

-

Neutralization: Acetic acid addition to pH 6.5–7.0, followed by phase separation .

-

Purification: Flash distillation at 60–90°C under vacuum (1000–3000 Pa) to recover unreacted substrates .

For deuterated analogs, substituting deuterated benzaldehyde (C₆D₅CHO) in the condensation step would introduce isotopic labels. Subsequent reduction of the aldehyde intermediate (e.g., via NaBH₄ or catalytic hydrogenation) would yield 2-hexylcinnamyl-alcohol-d5.

Physicochemical Properties and Stability

Partitioning and Solubility

The high XLogP3-AA value (4.9) indicates strong lipophilicity, favoring partitioning into organic phases . This property aligns with its potential use in fragrance formulations, where non-polar matrices dominate. Aqueous solubility is likely minimal, necessitating solvents like THF or ethanol for laboratory handling.

Thermal and Chemical Stability

Deuterium incorporation enhances thermal stability compared to non-deuterated analogs. In hydrogenation studies, cobalt-based catalysts achieved 89% selectivity for cinnamyl alcohol over cinnamaldehyde under transfer hydrogenation conditions (Table 2) . Such data suggest that 2-hexylcinnamyl-alcohol-d5 would resist retro-aldol decomposition under mild conditions.

Table 2: Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol

| Entry | Hydrogen Donor | Molar Ratio (FA:NEt₃) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | Formic Acid | - | 64 | 29 |

| 2 | Formic Acid | 1:1 | 99 | 89 |

Applications in Research and Industry

Isotopic Labeling in Metabolic Studies

As a stable isotope-labeled compound, 2-hexylcinnamyl-alcohol-d5 serves as an internal standard in liquid chromatography–mass spectrometry (LC-MS). Its deuterium atoms produce distinct isotopic peaks, enabling precise quantification of non-labeled analogs in complex matrices like plant extracts or biological fluids.

Fragrance and Flavor Chemistry

Cinnamyl alcohol derivatives are prized for their floral, balsamic odors. The hexyl chain in 2-hexylcinnamyl-alcohol-d5 likely enhances longevity in perfumes by reducing volatility. Industrial patents (e.g., CN103539647A) emphasize the demand for such compounds in cosmetics and household products .

Analytical Characterization Techniques

Mass Spectrometry

The exact mass (223.198449 Da) and deuterium pattern produce a characteristic [M+H]+ ion at m/z 224.20 with a 5 Da shift relative to the non-deuterated form. High-resolution MS/MS would fragment the deuterated phenyl group, yielding ions at m/z 77 (C₆D₅+) and 105 (C₇H₇O+) .

Nuclear Magnetic Resonance

¹H NMR would show absence of aromatic protons (replaced by deuterium), with signals for the hexyl chain (δ 0.8–1.5 ppm) and allylic alcohol (δ 4.1–4.3 ppm). ¹³C NMR would confirm deuteration through attenuated aromatic carbon signals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume